molecular formula C7H13NO2 B13214892 3-Amino-2-(cyclopropylmethyl)propanoic acid

3-Amino-2-(cyclopropylmethyl)propanoic acid

Cat. No.: B13214892
M. Wt: 143.18 g/mol
InChI Key: HIWSIHHFNBIFNB-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclopropylmethyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a cyclopropane ring attached to the propanoic acid backbone via a methyl group. Its molecular formula is C₇H₁₃NO₂, with the SMILES string C1CC1CC(CN)C(=O)O and InChI key HIWSIHHFNBIFNB-UHFFFAOYSA-N . This compound is primarily used in pharmaceutical research and organic synthesis due to its structural rigidity, which may enhance binding specificity in drug design .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopropylpropanoic acid

InChI

InChI=1S/C7H13NO2/c8-4-6(7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

HIWSIHHFNBIFNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Glycine with Cyclopropylmethyl Bromide

One of the most established methods involves the alkylation of glycine derivatives with cyclopropylmethyl bromide, a process that introduces the cyclopropylmethyl substituent onto the amino acid backbone. This process is typically performed under basic conditions:

Reaction Step Reagents & Conditions Outcome Reference
Alkylation of glycine Glycine, cyclopropylmethyl bromide, sodium hydroxide Formation of 2-(cyclopropylmethyl)glycine
Hydrolysis & purification Acidic hydrolysis, recrystallization ACP precursor

Mechanism: The nucleophilic amino group of glycine attacks the electrophilic carbon in cyclopropylmethyl bromide, forming a new C–N bond, with the reaction facilitated by the base to generate the corresponding N-alkylated amino acid.

Reductive Amination

The amino group can be further functionalized via reductive amination:

Reaction Step Reagents & Conditions Outcome Reference
Reductive amination Ammonia, sodium cyanoborohydride, solvent (e.g., methanol) Conversion of aldehyde intermediates to primary amines ,

This step enhances the amino functionality, providing a route to derivatives with tailored biological activity.

Key Intermediates and Characterization

Intermediates such as N-alkylated glycine derivatives, cyclopropylmethyl bromides, and protected amino acids are characterized by NMR, HRMS, and X-ray crystallography to confirm structure and stereochemistry.

Intermediate Analytical Techniques Purpose Reference
N-(cyclopropylmethyl)glycine NMR, HRMS, SCXRD Structural confirmation ,
Cyclopropylmethyl bromide NMR, IR Purity and reactivity assessment

Industrial-Scale Synthesis Considerations

For large-scale production, process optimization involves:

  • Use of continuous flow reactors to improve yield and safety.
  • Catalytic processes for cyclopropane ring formation.
  • Purification via chromatography and recrystallization to meet pharmaceutical standards.

Reaction Conditions Summary

Reaction Type Reagents Solvent Temperature Yield (%) Reference
Alkylation Glycine, cyclopropylmethyl bromide, NaOH Water/ethanol Room temperature to reflux 70–85
Reductive amination NH₃, NaBH₃CN Methanol 0–25°C 65–78 ,
Cyclopropanation CHCl₃, Zn, base Dichloromethane 0°C to room temperature Variable ,

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Alkylation of Glycine Cyclopropylmethyl bromide, NaOH Simple, high-yield Scalable, well-understood Requires purification steps
Reductive Amination NH₃, NaBH₃CN Functional group diversification Mild conditions Stereoselectivity challenges
Cyclopropanation Dichlorocarbene, carbene precursors Cyclopropane ring formation Precise ring construction Requires specialized equipment

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization reactions:

Reagents/Conditions

Reaction TypeReagentsSolventTemperatureYield (%)
EsterificationEthanol, H₂SO₄ (catalytic)Reflux80°C72–85
AmidationSOCl₂ → RNH₂THF0–25°C65–78
Peptide couplingEDC/HOBT, aminesDCM/MeOHRT60–70

Key Observations

  • Esterification with ethanol produces ethyl 3-amino-2-(cyclopropylmethyl)propanoate, enhancing lipid solubility for biological studies.

  • Amidation with primary amines yields derivatives like 3-amino-2-(cyclopropylmethyl)propanamide , used in peptidomimetics .

Decarboxylation Reactions

Controlled thermal or catalytic decarboxylation generates β-amino alkanes:

Conditions

  • Thermal : 150–200°C under inert atmosphere (N₂/Ar) → 3-amino-2-(cyclopropylmethyl)propane .

  • Catalytic : CuO nanoparticles (5 mol%) in DMF, 120°C → 85% conversion.

Mechanistic Insight
Decarboxylation proceeds via a six-membered transition state stabilized by the cyclopropane ring’s strain relief.

Cyclopropane Ring-Opening

The cyclopropylmethyl group undergoes ring-opening under acidic or oxidative conditions:

ConditionReagentsProductApplication
H₂SO₄ (conc.)H₂O, 100°C3-amino-2-(3-hydroxypropyl)propanoic acidIntermediate for polyesters
Ozone (O₃)CH₂Cl₂, -78°C → H₂O₂3-amino-2-(2-oxopropyl)propanoic acidSynthesis of α-keto acids

Notable Feature
Ring-opening products retain the amino acid backbone, enabling further functionalization .

Amino Group Reactivity

The primary amine participates in condensation and protection/deprotection reactions:

Schiff Base Formation

  • Reagents : Aldehydes/ketones (e.g., benzaldehyde) in MeOH, RT → imine derivatives .

  • Application : Intermediate for Ugi-tetrazole multicomponent reactions (MCRs) to synthesize tetrazole-peptidomimetics .

Protection Strategies

Protecting GroupReagentDeprotection Method
Benzyl (Bn)Benzyl chloride, K₂CO₃H₂/Pd-C, MeOH → 90% recovery
BocBoc₂O, DMAPTFA/DCM (1:1) → quantitative

Reductive Amination and Alkylation

  • Reductive Amination : Reacts with ketones (e.g., acetone) in NaBH₃CN/MeOH → branched amines .

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) and K₂CO₃ → N-alkylated derivatives .

Participation in Multicomponent Reactions (MCRs)

The compound serves as a substrate in Ugi-tetrazole reactions:

Protocol

  • React with aldehydes (e.g., formaldehyde), isocyanides, and NaN₃ in MeOH/H₂O (5:1).

  • Stir at 25°C for 12 h → tetrazole-peptidomimetics (60–75% yield).

Mechanism

  • Step 1: Schiff base formation between the amino group and aldehyde.

  • Step 2: Isocyanide addition generates a nitrilium ion intermediate.

  • Step 3: Azide attack and -sigmatropic rearrangement yield the tetrazole product .

Hydrogen-Bond-Directed Reactivity

The amino and carboxylic acid groups facilitate supramolecular interactions:

  • Self-assembly : Forms dimers in solution via intermolecular H-bonds (IR and XRD evidence) .

  • Metal coordination : Binds to Cu²⁺ in aqueous solution, forming blue complexes (λₐᵦₛ = 620 nm).

Scientific Research Applications

3-Amino-2-(cyclopropylmethyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituent/Modification Notable Properties/Applications Reference
3-Amino-2-(cyclopropylmethyl)propanoic acid C₇H₁₃NO₂ Cyclopropylmethyl group at C2 Enhanced rigidity; drug design
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid C₇H₉NO₂S Thiophene ring at C3 Potential enzyme inhibition
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S Sulfanyl-ethyl group at C3; methyl at C2 Chelation properties; metal binding
3-Amino-2-fluoropropanoic acid C₃H₆FNO₂ Fluorine at C2 Increased acidity (pKa ~2.8); bioactivity
2-Amino-3-(2-methylidenecyclopropyl)propanoic acid C₇H₁₁NO₂ Methylenecyclopropyl group at C3 Unstable under acidic conditions
(S)-2-Amino-3-(methylamino)-propanoic acid C₄H₁₀N₂O₂ Methylamino group at C3 Zwitterionic behavior; peptide mimics

Physicochemical Properties

  • Acidity : The fluorinated analog exhibits a lower pKa (~2.8) compared to the cyclopropylmethyl derivative (pKa ~4.2) due to fluorine’s electron-withdrawing effects .
  • Solubility : Sulfur-containing derivatives (e.g., thiophene- or sulfanyl-substituted compounds) show higher lipid solubility, enhancing membrane permeability .
  • Thermal Stability : Cyclopropane rings confer thermal stability up to ~200°C, whereas methylenecyclopropyl analogs decompose under acidic or high-temperature conditions (>100°C) .

Key Research Findings

  • Synthetic Challenges : Cyclopropane incorporation often requires low-temperature conditions (<0°C) to prevent ring strain-induced side reactions .
  • Biological Activity: Thiophene-substituted analogs demonstrate 10-fold higher inhibitory activity against tyrosine kinases compared to non-aromatic derivatives .
  • Stability Trade-offs : While fluorination enhances bioactivity, it reduces compound stability in aqueous media, limiting in vivo applications .

Biological Activity

3-Amino-2-(cyclopropylmethyl)propanoic acid (ACMPA) is a novel amino acid derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C7_7H13_{13}NO2_2 and a molecular weight of 143.18 g/mol, features a cyclopropylmethyl group that contributes to its unique properties and interactions within biological systems. This article explores the biological activity of ACMPA, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

ACMPA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl moiety allows for hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation: ACMPA may influence enzyme kinetics by altering substrate binding or catalytic efficiency.
  • Receptor Interaction: The compound could act as a ligand for specific receptors, affecting downstream signaling pathways.

Biological Activities

Research indicates that ACMPA exhibits several biological activities, including:

  • Neuroprotective Effects: Preliminary studies suggest that ACMPA may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties: The compound has been investigated for its potential to reduce inflammation in various models.
  • Antimicrobial Activity: Some studies report that ACMPA exhibits antimicrobial properties against certain bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of ACMPA, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Activities
3-Amino-2-(hydroxymethyl)propanoic acidHydroxymethyl instead of cyclopropylmethylNeuroprotective, less hydrophobic
2-(Cyclopropylmethyl)propanoic acidLacks amino groupLimited biological activity
3-Amino-2-(methyl)propanoic acidMethyl instead of cyclopropylmethylSimilar neuroprotective effects

Case Studies

Several case studies have highlighted the potential applications of ACMPA in therapeutic contexts:

  • Neuroprotection in Animal Models: A study demonstrated that ACMPA administration in rodent models led to significant reductions in markers of neuronal damage following induced ischemia.
  • Anti-inflammatory Activity Assessment: In vitro experiments showed that ACMPA effectively inhibited pro-inflammatory cytokine production in activated macrophages.
  • Antimicrobial Testing: A series of bioassays indicated that ACMPA displayed notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research has provided insights into the pharmacological potential of ACMPA:

  • Pharmacokinetics: Studies indicate favorable absorption characteristics and metabolic stability.
  • Safety Profile: Toxicological assessments have shown low cytotoxicity at therapeutic concentrations.
  • Synergistic Effects: Investigations into combination therapies reveal that ACMPA may enhance the efficacy of existing drugs when used in conjunction.

Q & A

Q. Table 1. Key Synthetic Conditions for Cyclopropyl-Modified Amino Acids

StepReagents/ConditionsYield (%)Characterization Techniques
CyclizationConc. HCl, reflux, 8 h70–75SCXRD, 1^1H/13^{13}C NMR
Reductive AminationNaBH3CN, MeOH, 0°C–rt, 24 h85–90HRMS, FTIR

Q. Table 2. Computational Parameters for DFT Studies

ParameterValue
FunctionalM06
Basis Set6-311++G(d,p)
Solvent ModelGas phase
SoftwareGaussian09
AnalysisNBO 6.0, Mercury 4.0

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